molecular formula C10H11NOS B14569828 4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 61394-52-3

4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14569828
CAS No.: 61394-52-3
M. Wt: 193.27 g/mol
InChI Key: SEVJDGIILIZYCT-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol can yield intermediates that, upon further reactions, produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific indole core structure and the presence of both methyl and methylsulfanyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

61394-52-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-methyl-3-methylsulfanyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NOS/c1-6-4-3-5-7-8(6)9(13-2)10(12)11-7/h3-5,9H,1-2H3,(H,11,12)

InChI Key

SEVJDGIILIZYCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)NC2=CC=C1)SC

Origin of Product

United States

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